molecular formula C12H15BrFN3O B12849971 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline

Cat. No.: B12849971
M. Wt: 316.17 g/mol
InChI Key: FQTKZHZQMDWCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetyl group attached to a piperazine ring, which is further substituted with bromo and fluoro groups on an aniline moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Bromine, fluorine sources, acetic anhydride, acetyl chloride, basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine and aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and fluoro groups enhances its reactivity and potential for diverse applications in medicinal and chemical research .

Properties

Molecular Formula

C12H15BrFN3O

Molecular Weight

316.17 g/mol

IUPAC Name

1-[4-(4-amino-5-bromo-2-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H15BrFN3O/c1-8(18)16-2-4-17(5-3-16)12-6-9(13)11(15)7-10(12)14/h6-7H,2-5,15H2,1H3

InChI Key

FQTKZHZQMDWCFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)Br)N)F

Origin of Product

United States

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